trans-3-(Trifluoromethyl)cinnamoyl chloride
Description
trans-3-(Trifluoromethyl)cinnamoyl chloride (CAS 64379-91-5) is a halogenated cinnamoyl derivative with the molecular formula C₁₀H₆ClF₃O and a molecular weight of 234.6 g/mol . Key properties include:
- Boiling Point: 148°C (at 60 mmHg)
- Melting Point: 28–31°C
- Density: 1.372 g/mL at 25°C
- Reactivity: Highly moisture-sensitive and corrosive, requiring protective handling (H314/H318 hazard codes) .
The compound’s structure features a trifluoromethyl (-CF₃) group at the meta position of the cinnamoyl backbone, enhancing electrophilicity at the carbonyl carbon. This makes it a potent intermediate in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)5-4-7-2-1-3-8(6-7)10(12,13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSKTQYEWJJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345907 | |
| Record name | 3-(Trifluoromethyl)cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-91-5 | |
| Record name | 3-(Trifluoromethyl)cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Starting from Cinnamic Acid Derivatives
The primary synthetic approach to trans-3-(Trifluoromethyl)cinnamoyl chloride involves the modification of cinnamic acid derivatives:
Step 1: Introduction of the Trifluoromethyl Group
Cinnamic acid is reacted with trifluoroformic acid in the presence of an acidic catalyst such as sulfuric acid to yield m-trifluoromethyl cinnamic acid (meta-substituted trifluoromethyl derivative). This electrophilic substitution introduces the trifluoromethyl group onto the aromatic ring, imparting unique electronic properties to the molecule.Step 2: Conversion to Acyl Chloride
The m-trifluoromethyl cinnamic acid is then converted to this compound by reaction with thionyl chloride (SOCl2). This chlorination step replaces the carboxylic acid hydroxyl group with a chlorine atom, forming the reactive acyl chloride functional group.
This two-step route is the most commonly reported and industrially optimized method for preparing this compound, ensuring high yield and purity suitable for further synthetic applications.
Reaction Conditions and Optimization
The trifluoromethylation step typically requires a strong acidic environment (e.g., sulfuric acid) to facilitate electrophilic substitution on the aromatic ring.
The conversion of the acid to the acyl chloride using thionyl chloride is generally conducted under reflux conditions to drive the reaction to completion.
Purification steps often involve removal of excess reagents and by-products such as sulfur dioxide and hydrogen chloride gases generated during the chlorination.
Industrial scale production optimizes parameters such as temperature, reaction time, and reagent stoichiometry to maximize yield and minimize impurities.
Data Table: Preparation Parameters and Stock Solution Preparation
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Trifluoromethylation | Cinnamic acid + trifluoroformic acid + H2SO4 | Acidic catalyst facilitates substitution |
| Conversion to Acyl Chloride | m-Trifluoromethyl cinnamic acid + SOCl2 (reflux) | Removes OH, forms acyl chloride |
| Purification | Removal of SO2, HCl gases; recrystallization | Ensures purity for further reactions |
| Solubility Enhancement | Heat to 37°C + ultrasonic bath | Aids dissolution in solvents like DMSO |
| Storage | Dry, moisture-free; -80°C (6 months), -20°C (1 month) | Prevents hydrolysis and degradation |
Research Findings and Applications Related to Preparation
The acyl chloride group in this compound is highly reactive, enabling nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters respectively, which are important in pharmaceutical and material sciences.
The trifluoromethyl group enhances the compound's electronic properties, making it a valuable intermediate for synthesizing biologically active molecules, organic photoelectric materials, and pesticides.
Alternative preparation methods involving benzotriazolides and other activated intermediates have been explored for related cinnamic acid derivatives, but the thionyl chloride method remains standard for this specific compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Trifluoromethylation + SOCl2 | Cinnamic acid | Trifluoroformic acid, H2SO4, SOCl2 (reflux) | High yield, industrially scalable | Requires strong acids, moisture sensitive |
| Activated Benzotriazolide Route | Cinnamic acid derivatives (for related compounds) | Benzotriazolides, amide coupling agents | Alternative activation method | Less common for acyl chloride preparation |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-3-(Trifluoromethyl)cinnamoyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Amides: Reaction with amines forms amides.
Esters: Reaction with alcohols forms esters.
Thioesters: Reaction with thiols forms thioesters.
Scientific Research Applications
Intermediate in Organic Synthesis
trans-3-(Trifluoromethyl)cinnamoyl chloride serves as an essential intermediate in the synthesis of various biologically active compounds. Its acyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it valuable for creating amides and esters.
Table 1: Common Reactions with this compound
| Reaction Type | Nucleophile Used | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines | Amides |
| Nucleophilic Substitution | Alcohols | Esters |
| Nucleophilic Substitution | Thiols | Thioesters |
Drug Synthesis
The compound is utilized in the synthesis of pharmaceutical agents due to its ability to form stable amides and esters. Research indicates that derivatives of cinnamic acid have shown significant biological activities, including enzyme inhibition.
Case Study: Inhibitory Effects on Enzymes
Research has demonstrated that certain cinnamic acid derivatives exhibit selective inhibition of monoamine oxidase (MAO), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.
Table 2: Inhibitory Activity of Cinnamic Acid Derivatives
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 0.5 | MAO-B |
| Compound B | 10 | BChE |
| Compound C | 122 | AChE |
Antioxidant Properties
Cinnamic acid derivatives, including this compound, have shown potential antioxidant properties. This activity is attributed to their ability to scavenge free radicals, which helps mitigate oxidative stress linked to chronic diseases.
Potential Anticancer Effects
Studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances its anticancer efficacy.
Case Study: Induction of Apoptosis in Cancer Cells
Research indicated that certain derivatives could induce morphological changes and enhance caspase-3 activity in breast cancer cells, suggesting their potential as anticancer agents.
Organic Photoelectric Materials
The compound is also employed in the development of organic photoelectric materials, which are crucial for applications in photovoltaics and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the efficiency of these materials.
Pesticide Synthesis
This compound is utilized in the synthesis of pesticides, contributing to agricultural chemistry by providing effective solutions for pest control.
Toxicological Profile
While exploring the applications of this compound, it is essential to consider its safety profile:
- Irritation Potential : The compound can cause respiratory irritation upon inhalation and may be corrosive upon contact with skin or eyes.
- Long-term Exposure Risks : Chronic exposure may lead to respiratory issues or skin sensitization.
Structure-Activity Relationship (SAR)
The introduction of functional groups significantly affects the biological activity of cinnamic acid derivatives. The trifluoromethyl group enhances lipophilicity and improves binding affinity to biological targets.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition | Increased MAO-B inhibition |
| Trifluoromethyl group | Enhanced lipophilicity |
Mechanism of Action
The mechanism of action of trans-3-(Trifluoromethyl)cinnamoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in the synthesis of various derivatives, where the acyl chloride group is replaced by other functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Key Observations:
- Electron-Withdrawing Effects : The -CF₃ group in this compound increases electrophilicity compared to unsubstituted cinnamoyl chloride, accelerating nucleophilic acyl substitution reactions .
- Reactivity Hierarchy: Studies show reactivity follows cinnamoyl chloride > 3-2-furylacryloyl chloride > 3-2-thienylacryloyl chloride due to electronic effects of substituents.
- Physical State : The trifluoromethyl derivative is a liquid at room temperature, similar to other cinnamoyl chlorides, but with higher density due to fluorine’s mass contribution .
Reaction Kinetics and Hammett Analysis
Evidence from Hammett plots (Figure 2 in ) reveals:
- Slope Values : For cinnamoyl chloride derivatives reacting with anilines, slopes of log(rate) vs. Hammett constants (σ) are approximately -2.77 (cinnamoyl), -2.86 (furyl), and -2.74 (thienyl). These values suggest similar transition states dominated by electronic effects .
- Impact of -CF₃ : While specific data for the trifluoromethyl variant is absent, the -CF₃ group (σ ≈ 0.43) would theoretically increase the reaction rate constant (k) by enhancing the carbonyl’s electrophilicity, aligning with trends in benzoylation reactions .
Biological Activity
Trans-3-(Trifluoromethyl)cinnamoyl chloride is a synthetic compound derived from cinnamic acid, characterized by the presence of a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, effects, and potential applications based on current research findings.
This compound (C10H6ClF3O) is an acid chloride that can undergo various reactions due to its electrophilic nature. The trifluoromethyl group enhances its lipophilicity and may affect its interaction with biological targets.
1. Inhibitory Effects on Enzymes
Research indicates that cinnamic acid derivatives exhibit significant inhibitory activities against various enzymes, particularly monoamine oxidase (MAO) and cholinesterases (ChE). For instance, studies have shown that certain cinnamic acid derivatives possess selective MAO-B inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Table 1: Inhibitory Activity of Cinnamic Acid Derivatives
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound 20 | 0.5 | MAO-B |
| Compound 18 | 10 | BChE |
| Compound 21 | 122 | AChE |
Note: Values are indicative of the potency of these compounds in inhibiting respective enzymes .
2. Antioxidant Activity
Cinnamic acid derivatives, including this compound, have shown potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases.
- Mechanism : The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
3. Potential Anticancer Effects
Some studies suggest that cinnamic acid derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications, such as the addition of a trifluoromethyl group, may enhance their anticancer efficacy.
- Case Study : A study demonstrated that certain derivatives could induce morphological changes and enhance caspase-3 activity in breast cancer cells, indicating their potential as anticancer agents .
Toxicological Profile
While exploring the biological activities of this compound, it is crucial to consider its safety profile:
- Irritation Potential : The compound can cause respiratory irritation upon inhalation and may be corrosive upon contact with skin or eyes .
- Long-term Exposure Risks : Chronic exposure may lead to respiratory issues or skin sensitization .
Structure-Activity Relationship (SAR)
The introduction of functional groups significantly affects the biological activity of cinnamic acid derivatives. The trifluoromethyl group has been shown to enhance lipophilicity and potentially improve binding affinity to biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition | Increased MAO-B inhibition |
| Trifluoromethyl group | Enhanced lipophilicity |
Q & A
Q. What are the recommended methods for synthesizing trans-3-(trifluoromethyl)cinnamoyl chloride, and how can purity be optimized?
The compound is typically synthesized via chlorination of trans-3-(trifluoromethyl)cinnamic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. To ensure high purity, reactions should be conducted under anhydrous conditions with inert gas (e.g., N₂) to prevent hydrolysis. Post-synthesis, purification via distillation or column chromatography under reduced pressure is recommended. Storage at 2–8°C in airtight containers minimizes decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the trans-configuration and trifluoromethyl group position (e.g., coupling constants for α,β-unsaturated carbonyl systems).
- IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ and C-Cl stretch near 750–800 cm⁻¹.
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (m/z ~234.6) and fragmentation patterns. Cross-referencing with databases like NIST or PubChem ensures accurate interpretation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its reactivity as an acyl chloride:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid exposure to moisture to prevent hydrolysis to corrosive HCl.
- Store in cool, dry environments (<25°C) with desiccants. Emergency protocols include neutralizing spills with sodium bicarbonate and rinsing exposed skin with water for 15 minutes .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Hammett plot analyses (slope ≈ -2.7) indicate a strong substituent effect, aligning with studies on analogous cinnamoyl chlorides. Kinetic studies in non-polar solvents (e.g., benzene) reveal higher reactivity compared to non-fluorinated derivatives due to increased polarization of the C=O bond .
Q. What experimental strategies can resolve contradictions in reported reaction yields with this compound?
Discrepancies often arise from solvent polarity, temperature, or competing side reactions. To address this:
- Perform controlled kinetic studies under inert atmospheres.
- Use in-situ monitoring (e.g., TLC, HPLC) to track intermediate formation.
- Compare activation parameters (ΔH‡, ΔS‡) across solvents to identify optimal conditions. For example, polar aprotic solvents like THF may stabilize transition states but increase hydrolysis risk, requiring precise moisture control .
Q. How can this compound be utilized in designing bioactive molecules?
As a key intermediate, it facilitates:
- Amide Coupling : React with primary/secondary amines to generate trifluoromethylated cinnamamides, which are explored for antiviral or anticancer properties.
- Esterification : Link to hydroxyl-containing pharmacophores (e.g., polyphenols) to modulate lipophilicity and bioavailability. Mechanistic studies suggest the trifluoromethyl group enhances metabolic stability and target binding affinity in drug candidates .
Q. What role does the compound play in studying substituent effects on reaction mechanisms?
Comparative studies with analogs (e.g., 4-trifluoromethyl or non-fluorinated cinnamoyl chlorides) reveal how substituent position and electronic properties dictate reactivity. For instance:
- Linear Free Energy Relationships (LFER) : Brønsted plots (r > 0.99) correlate reaction rates with the pKa of nucleophiles.
- Entropy of Activation : Large negative ΔS‡ values (-120 to -150 J/mol·K) suggest associative transition states in polar solvents. These insights guide the rational design of acylating agents for tailored reactivity .
Methodological Notes
- Controlled Experiments : Always include inert atmosphere (N₂/Ar) and moisture traps (molecular sieves) for reproducibility.
- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments.
- Safety Compliance : Adhere to OSHA/GHS guidelines for acyl chloride handling, including spill containment and waste disposal protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
